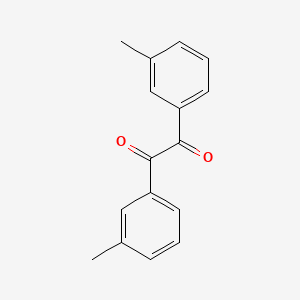

Ethanedione, bis(3-methylphenyl)-

Description

Contextualization of α-Diketones within Contemporary Organic Synthesis and Reactivity Studies

α-Diketones, also known as 1,2-diketones, are organic compounds characterized by the presence of two adjacent carbonyl groups. This structural feature imparts unique reactivity, making them highly valuable intermediates in modern organic synthesis. nih.gov They are recognized as versatile building blocks for the construction of a variety of organic molecules, including natural products and biologically active compounds. nih.gov

A significant application of α-diketones lies in their use as precursors for the synthesis of various heterocyclic compounds. nih.gov Through condensation reactions with bifunctional nucleophiles, such as diamines, they provide efficient routes to important heterocyclic systems like quinoxalines, imidazoles, pyrazines, indoles, and triazines. nih.govnih.gov The synthesis of α-diketones themselves can be achieved through several established methods, including the oxidation of corresponding alkynes, α-hydroxy ketones, and deoxybenzoins. nih.govorganic-chemistry.orgacs.orgacs.org The development of efficient and mild oxidation procedures, sometimes employing catalysts like TEMPO or iodine, continues to be an active area of research to broaden the accessibility of these important synthons. nih.govorganic-chemistry.org

Significance of Ethanedione, bis(3-methylphenyl)- as a Diaryl α-Diketone Scaffold

Ethanedione, bis(3-methylphenyl)-, also known by the common name 3,3'-dimethylbenzil, belongs to the diaryl α-diketone class. This class of compounds, where the two carbonyl carbons are each bonded to an aryl group, is of significant interest. The aromatic rings influence the electronic properties and reactivity of the dicarbonyl core. Diaryl diketones are considered vital intermediates for creating functional materials that possess specific electronic and photochemical properties. nih.gov

The structure of Ethanedione, bis(3-methylphenyl)- features two tolyl groups attached to the ethanedione core. The methyl substituents on the phenyl rings can modulate the molecule's steric and electronic characteristics compared to the parent compound, benzil (B1666583) (1,2-diphenylethane-1,2-dione). These modifications can influence its solubility, crystalline structure, and reactivity in synthetic transformations.

Table 1: Chemical and Physical Properties of Ethanedione, bis(3-methylphenyl)-

| Property | Value |

|---|---|

| CAS Number | 4463-26-7 |

| Molecular Formula | C₁₆H₁₄O₂ |

| Molecular Weight | 238.28 g/mol arctomsci.com |

| Physical Form | Solid cymitquimica.com |

| Purity | 98% cymitquimica.com |

This table is interactive. Click on the headers to sort the data.

Overview of Key Research Domains Pertaining to Ethanedione, bis(3-methylphenyl)-

The specific structural attributes of Ethanedione, bis(3-methylphenyl)- make it a relevant molecule for investigation in several key research domains within organic chemistry.

Synthesis of Heterocyclic Compounds : A primary application for diaryl α-diketones is the synthesis of quinoxalines. The classical and highly effective method for preparing quinoxalines involves the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.govnih.gov Ethanedione, bis(3-methylphenyl)- can serve as the 1,2-dicarbonyl component in this reaction to produce 2,3-bis(3-methylphenyl)quinoxaline derivatives. These quinoxaline (B1680401) structures are important scaffolds in medicinal chemistry and materials science. nih.gov

Photochemistry : Diaryl ketones are a well-studied class of compounds in photochemistry. Benzil, the parent molecule of this compound class, is known for its rich photochemical behavior, including its use as a photosensitizer. The introduction of methyl groups on the phenyl rings, as in Ethanedione, bis(3-methylphenyl)-, can be expected to influence the photophysical properties, such as absorption and emission characteristics, and the lifetime of excited states. Investigations into the photochemistry of related systems, like germasilanes, often involve studying transient species generated upon photolysis. photobiology.com

Polymer Chemistry : The rigid, conjugated scaffold of diaryl ketones is a desirable structural motif in the design of advanced polymers. The incorporation of such units into polymer backbones can lead to materials with high thermal stability, specific optical properties, and useful electronic characteristics for applications in organic electronics. rsc.orgresearchgate.net For instance, copolymers incorporating structures like (Z)-1,2-bis(4-(tert-butyl)phenyl)ethane have been synthesized and investigated for their use in flexible organic field-effect transistors (OFETs). rsc.org The scaffold of Ethanedione, bis(3-methylphenyl)- represents a potential building block for the synthesis of novel polyimides, polyquinoxalines, or other high-performance polymers.

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(3-methylphenyl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-11-5-3-7-13(9-11)15(17)16(18)14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPXBTSSRIPSKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C(=O)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50521038 | |

| Record name | Bis(3-methylphenyl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50521038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4463-26-7 | |

| Record name | Bis(3-methylphenyl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50521038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethanedione, Bis 3 Methylphenyl and Analogous Diaryl α Diketones

Established Synthetic Routes

Traditional methods for the synthesis of diaryl α-diketones have long been established and are still widely employed in many research and industrial settings. These routes typically involve multi-step procedures, including the formation of a suitable precursor followed by an oxidation step to yield the desired α-diketone.

Oxidative Conversion of Precursor Chalcones and Related Structures

One of the classical methods for the synthesis of diaryl α-diketones involves the oxidative conversion of chalcones (1,3-diaryl-2-propen-1-ones). The synthesis of the chalcone (B49325) precursor itself is typically achieved through a Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and benzaldehyde. For the synthesis of Ethanedione, bis(3-methylphenyl)-, the precursor would be 1,3-bis(3-methylphenyl)-2-propen-1-one. This condensation is generally carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent.

Once the chalcone is obtained, it can be subjected to oxidation to yield the corresponding diaryl α-diketone. Various oxidizing agents have been employed for this transformation. A common and potent oxidizing agent for this purpose is potassium permanganate (B83412) (KMnO4). The reaction involves the cleavage of the carbon-carbon double bond in the chalcone, leading to the formation of the diketone. The reaction is typically carried out in an aqueous or biphasic medium, and the conditions, such as temperature and pH, need to be carefully controlled to achieve the desired product and avoid over-oxidation to carboxylic acids.

The general scheme for this two-step process is as follows:

Claisen-Schmidt Condensation: 3-methylacetophenone + 3-methylbenzaldehyde (B113406) → 1,3-bis(3-methylphenyl)-2-propen-1-one

Oxidation: 1,3-bis(3-methylphenyl)-2-propen-1-one + KMnO4 → Ethanedione, bis(3-methylphenyl)-

While this method is well-established, the use of strong oxidants like potassium permanganate can sometimes lead to side reactions and purification challenges.

Benzoin (B196080) Condensation and Subsequent Oxidation Approaches

A more direct and widely used method for the synthesis of symmetrical diaryl α-diketones is the benzoin condensation of aromatic aldehydes, followed by the oxidation of the resulting α-hydroxyketone (benzoin). youtube.com For the synthesis of Ethanedione, bis(3-methylphenyl)-, the starting material is 3-methylbenzaldehyde (m-tolualdehyde).

The benzoin condensation is a classic carbon-carbon bond-forming reaction that is typically catalyzed by a nucleophile, most commonly cyanide ions (e.g., from NaCN or KCN) or N-heterocyclic carbenes (NHCs). youtube.com The reaction involves the dimerization of two molecules of the aldehyde to form the corresponding benzoin. In the case of 3-methylbenzaldehyde, the product is 2-hydroxy-1,2-bis(3-methylphenyl)ethanone (3,3'-dimethylbenzoin).

The subsequent step is the oxidation of the α-hydroxyketone to the α-diketone. A variety of oxidizing agents can be used for this transformation, with common choices being nitric acid (HNO3), copper(II) salts (such as copper(II) acetate (B1210297) in the presence of a co-oxidant like ammonium (B1175870) nitrate), and other mild oxidizing agents. website-files.comsciencemadness.org The copper-catalyzed oxidation is often preferred as it is generally milder and more selective than using strong mineral acids. sciencemadness.org

A study on the benzoin condensation of p-tolualdehyde, an isomer of the required starting material, demonstrated that the reaction proceeds efficiently to give 4,4'-dimethylbenzoin (B74532) in high yield. scienceasia.org This product was then oxidized to 4,4'-dimethylbenzil. By analogy, a similar high-yielding synthesis can be expected for the 3,3'-isomer.

| Starting Material | Catalyst/Reagents | Intermediate Product | Oxidizing Agent | Final Product |

| 3-Methylbenzaldehyde | NaCN or KCN | 3,3'-Dimethylbenzoin | Cu(OAc)2 / NH4NO3 | Ethanedione, bis(3-methylphenyl)- |

Contemporary and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methodologies. These "green chemistry" approaches aim to reduce reaction times, energy consumption, and the use of hazardous reagents.

Microwave-Assisted Green Synthesis Techniques for Benzil (B1666583) Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. rasayanjournal.co.in The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities compared to conventional heating methods.

The synthesis of benzil and its derivatives has been successfully adapted to microwave-assisted conditions. For instance, the oxidation of benzoins to benzils can be carried out efficiently under microwave irradiation using various supported reagents. One such method involves the use of chromium-based oxidants, such as pyridinium (B92312) chlorochromate (PCC) or ammonium chlorochromate, supported on alumina. researchgate.net This solid-supported, solvent-free approach under microwave irradiation not only accelerates the reaction but also simplifies the work-up procedure, as the spent reagent can be easily filtered off. researchgate.net

Another green microwave-assisted method for the synthesis of benzil derivatives involves the use of Oxone® on wet alumina. This approach provides a solvent-free oxidation of benzoins with high efficiency and short reaction times.

| Precursor | Reagent System | Conditions | Reaction Time | Yield |

| Benzoin | CrO3-Alumina | Microwave | 2-5 min | High |

| Benzoin | Oxone®-wet Alumina | Microwave | 1-2 min | Excellent |

These microwave-assisted methods offer a significant improvement over classical procedures, aligning with the principles of green chemistry by reducing energy consumption and waste generation.

Catalytic Synthesis Approaches

The development of catalytic methods for organic synthesis is a cornerstone of modern chemistry, offering pathways to products with high efficiency and selectivity while minimizing waste.

Transition metal catalysts have been extensively explored for their ability to facilitate a wide range of oxidative transformations. In the context of diaryl α-diketone synthesis, transition metal complexes can be employed to catalyze the oxidation of various precursors.

A notable example is the copper-catalyzed oxidation of benzoins to benzils, as mentioned in the context of established routes. This reaction is, in fact, a transition metal-catalyzed process. The mechanism involves the oxidation of the benzoin by Cu(II) ions, which are subsequently reduced to Cu(I). A co-oxidant, such as ammonium nitrate (B79036), is then used to re-oxidize the Cu(I) back to Cu(II), thus regenerating the catalyst and allowing it to participate in further reaction cycles. sciencemadness.org This catalytic cycle makes the process more efficient and reduces the stoichiometric amount of the metal salt required.

The general catalytic cycle for the copper-catalyzed oxidation of a benzoin is as follows:

Oxidation of Benzoin: Benzoin + 2 Cu²⁺ → Benzil + 2 Cu⁺ + 2 H⁺

Regeneration of Catalyst: 2 Cu⁺ + NH₄NO₃ → 2 Cu²⁺ + NO₂⁻ + H₂O + NH₃

This catalytic approach is not only efficient but also represents a greener alternative to the use of stoichiometric amounts of heavy metal oxidants. Research continues to explore other transition metal catalysts, such as those based on palladium, ruthenium, and iron, for similar oxidative transformations under even milder and more sustainable conditions.

Organocatalytic Transformations (e.g., N-Heterocyclic Carbenes)

N-Heterocyclic carbenes (NHCs) have become powerful organocatalysts for a variety of chemical transformations, including the benzoin condensation, which is a highly atom-economical method for forming carbon-carbon bonds. beilstein-journals.org The synthesis of Ethanedione, bis(3-methylphenyl)- via an NHC-catalyzed pathway typically proceeds in two stages: the NHC-catalyzed homo-benzoin condensation of 3-methylbenzaldehyde to form the corresponding acyloin, followed by an oxidation step to yield the desired α-diketone. rsc.org

The catalytic cycle for the benzoin condensation begins with the deprotonation of an azolium salt precursor to generate the nucleophilic NHC. mdpi.com This carbene then attacks the carbonyl carbon of an aldehyde molecule (3-methylbenzaldehyde). A subsequent proton transfer results in the formation of the critical "Breslow intermediate". beilstein-journals.orgmdpi.com This intermediate, which acts as an acyl anion equivalent, then attacks a second molecule of the aldehyde. Finally, the catalyst is regenerated, releasing the α-hydroxy ketone product. In some cases, this intermediate can be oxidized in situ under aerobic conditions to directly afford the α-diketone. rsc.org

The general mechanism is outlined below:

Catalyst Formation: An azolium salt (e.g., a triazolium or thiazolium salt) is deprotonated by a base to form the active N-heterocyclic carbene catalyst. beilstein-journals.org

Breslow Intermediate Formation: The NHC adds to 3-methylbenzaldehyde, and after a proton transfer, the key nucleophilic Breslow intermediate is formed. mdpi.com

Carbon-Carbon Bond Formation: The Breslow intermediate attacks a second molecule of 3-methylbenzaldehyde.

Product Release: The resulting adduct collapses to release the acyloin product and regenerate the NHC catalyst.

Oxidation: The formed acyloin, 1,2-bis(3-methylphenyl)-2-hydroxyethan-1-one, is oxidized to the final product, Ethanedione, bis(3-methylphenyl)-. This can be a separate step or can occur in one pot. rsc.org

Various NHC catalysts, typically derived from thiazolium or triazolium salts, have been effectively used for benzoin reactions. beilstein-journals.org The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the condensation.

Table 1: Representative Conditions for NHC-Catalyzed Benzoin Condensation This table presents generalized conditions based on findings for analogous diaryl α-diketone syntheses, as specific data for Ethanedione, bis(3-methylphenyl)- is not detailed in the provided sources.

| Catalyst Type | Base | Solvent | Temperature | Typical Yield |

| Thiazolium-derived NHC | DBU | THF or Dioxane | Room Temp. to 60 °C | Good to Excellent |

| Triazolium-derived NHC | K₂CO₃ | Ethanol (B145695) | Room Temp. | Good to Excellent |

| Imidazolium-derived NHC | DBU or NaOAc | DMF | Room Temp. | Moderate to Good |

Mechanistic Aspects of Green Synthesis Pathways

Green chemistry principles encourage the development of synthetic routes that minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov For the synthesis of diaryl α-diketones, several green approaches have been explored, focusing on alternative catalysts, solvents, and oxidants.

Catalyst-Free and Alternative Catalyst Systems: One green approach involves minimizing or eliminating the need for catalysts, particularly those based on toxic heavy metals. Some syntheses can be promoted by environmentally benign media like water or may proceed under solvent-free conditions, often assisted by mechanochemistry (ball milling) or microwave irradiation. nih.gov For instance, a novel regioselective synthesis of symmetric ketones has been described under catalyst-free conditions using oxalyl chloride as a carbonyl source. researchgate.net Another method utilizes a bifunctional iron nanocomposite catalyst in water for a one-pot cascade synthesis of α-diketones from aldehydes and ketones. rsc.org

Use of Green Oxidants and Solvents: The oxidation of the acyloin intermediate to the α-diketone is a key step where green principles can be applied. Traditional oxidants can be hazardous. A greener alternative is the use of molecular oxygen from the air as the terminal oxidant, which produces water as the only byproduct. rsc.org A metal-free protocol for synthesizing diaryl-1,2-diketones was developed using molecular oxygen as the oxidant, proceeding through the cleavage of a C–C triple bond in alkynones. rsc.org The mechanism for such aerobic oxidations can involve radical pathways.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Methodologies that successfully utilize water as the reaction medium are considered highly advantageous from an environmental standpoint. rsc.org

CO₂-Assisted Synthesis: A noteworthy green methodology is the CO₂-assisted synthesis of α-diketones directly from aldehydes using transition-metal-free catalysts. rsc.org In this process, carbon dioxide plays a crucial role. Mechanistic studies suggest that CO₂ acts as a cocatalyst, reacting with an intermediate to form a reactive species that facilitates the key C-C bond formation. This approach is highly innovative as it utilizes a greenhouse gas as a promoter for the synthesis of valuable chemical compounds. rsc.org

These green pathways offer significant advantages by reducing reliance on volatile organic solvents, avoiding toxic reagents, and simplifying purification procedures, thereby aligning with the core tenets of sustainable chemical manufacturing. nih.gov

Spectroscopic and Structural Elucidation of Ethanedione, Bis 3 Methylphenyl

Advanced Spectroscopic Characterization Techniques

The structural confirmation and detailed electronic environment of Ethanedione, bis(3-methylphenyl)- are elucidated through a combination of powerful spectroscopic methods. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Ethanedione, bis(3-methylphenyl)- is expected to show distinct signals corresponding to the aromatic and methyl protons. The chemical shifts are influenced by the electronic environment of the protons. The methyl group protons (–CH₃) would typically appear as a singlet in the upfield region, likely around δ 2.4 ppm. The aromatic protons on the m-tolyl rings would resonate in the downfield region, typically between δ 7.2 and δ 8.0 ppm, with their multiplicity and precise chemical shifts depending on the coupling between adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The most characteristic signals in the ¹³C NMR spectrum of an α-diketone are those of the carbonyl carbons. For Ethanedione, bis(3-methylphenyl)-, these are expected to appear in the highly deshielded region of the spectrum, typically around δ 190-200 ppm. The carbon atoms of the methyl groups would be observed in the upfield region, around δ 20-25 ppm. The aromatic carbons would produce a set of signals in the δ 120-140 ppm range, with the exact shifts depending on their position relative to the carbonyl and methyl substituents.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.4 | Singlet | -CH₃ |

| ¹H | 7.2 - 8.0 | Multiplet | Aromatic-H |

| ¹³C | ~195 | Singlet | C=O |

| ¹³C | 120 - 140 | Multiple Singlets | Aromatic-C |

| ¹³C | ~21 | Singlet | -CH₃ |

Infrared (IR) Spectroscopy for Carbonyl Group Analysis

Infrared (IR) spectroscopy is a key technique for identifying functional groups within a molecule. For Ethanedione, bis(3-methylphenyl)-, the most prominent feature in its IR spectrum is the absorption band corresponding to the stretching vibration of the two carbonyl (C=O) groups. nist.gov The position of this band is sensitive to the electronic and steric environment of the carbonyls. In α-diketones, the two carbonyl groups can vibrate symmetrically and asymmetrically, which may result in two distinct absorption bands. For diaryl α-diketones, a strong absorption is typically observed in the region of 1640-1680 cm⁻¹. The conjugation of the carbonyl groups with the aromatic rings lowers the stretching frequency compared to non-conjugated ketones.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

|---|---|---|

| C=O (Carbonyl) | 1640 - 1680 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Methyl) | 2850 - 3000 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For Ethanedione, bis(3-methylphenyl)-, which has a molecular formula of C₁₆H₁₄O₂, the expected monoisotopic mass can be calculated with high accuracy. The experimentally determined mass from HRMS should match this calculated value to within a few parts per million (ppm), providing strong evidence for the molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄O₂ |

| Calculated Monoisotopic Mass | 238.0994 u |

| Expected HRMS Result | [M+H]⁺, [M+Na]⁺, etc. with m/z corresponding to the calculated mass plus the mass of the adduct. |

Correlations between Spectroscopic Data and Molecular Conformation

The spectroscopic data obtained for Ethanedione, bis(3-methylphenyl)- are intrinsically linked to its molecular conformation. The conformation of the molecule, particularly the dihedral angle between the two carbonyl groups and the orientation of the tolyl rings, influences the electronic environment of the nuclei and the vibrational modes of the bonds.

For instance, the degree of conjugation between the carbonyl groups and the aromatic rings, which is dependent on the torsion angles, affects the chemical shifts of both the aromatic and carbonyl carbons in the ¹³C NMR spectrum. A more planar conformation would lead to greater electron delocalization and potentially different chemical shifts compared to a more twisted conformation.

Similarly, in IR spectroscopy, the coupling between the two carbonyl stretching vibrations is sensitive to the dihedral angle between them. A larger dihedral angle would decrease the coupling, potentially leading to a single, broader absorption band rather than two distinct ones.

By combining the insights from NMR and IR spectroscopy with the precise structural details from X-ray crystallography (when available), a comprehensive understanding of the structure-property relationships for Ethanedione, bis(3-methylphenyl)- can be achieved. Computational modeling can further bridge the gap between the observed spectroscopic data and the preferred molecular conformations in different states of matter.

Reactivity and Mechanistic Investigations of Ethanedione, Bis 3 Methylphenyl

Reactivity Profiles of α-Diketones

The reactivity of α-diketones is largely dictated by the two adjacent carbonyl groups. This arrangement leads to unique electronic properties and a propensity for specific types of reactions.

Photochemical Reactivity and Triplet State Behavior

Upon absorption of light, α-diketones like benzil (B1666583) can be excited to a singlet state (S₁), which then efficiently undergoes intersystem crossing to a triplet state (T₁). beilstein-journals.org The quantum yield for the formation of the triplet excited state in benzil is reported to be as high as 92%, indicating that the T₁ state is the primary photoactive species. beilstein-journals.org The study of these triplet states is crucial for understanding the subsequent photochemical pathways.

The triplet state of α-diketones can participate in hydrogen abstraction reactions, a fundamental process in photochemistry. For instance, the triplet state of benzophenone (B1666685), a related aromatic ketone, readily abstracts a hydrogen atom from a suitable donor. nih.gov This process generates a ketyl radical and another radical species from the hydrogen donor. nih.gov The efficiency of this abstraction is dependent on the nature of the hydrogen donor. nih.govnih.gov For example, phenyl-substituted silanes are more efficient hydrogen donors to the triplet state of benzophenone compared to aliphatic ones due to the lower bond dissociation energy of the Si-H bond in the former. nih.gov Computational studies have shown that hydrogen abstraction can be an energetically favorable process. nih.govnih.gov

The excited state dynamics of α-diketones have been investigated using techniques like transient absorption spectroscopy. beilstein-journals.orgnih.gov For benzil, excitation with a laser pulse leads to the formation of transient absorption bands that evolve over time, reflecting the transitions between different excited states. beilstein-journals.orgnih.gov The initial singlet excited state (S₁) rapidly converts to the triplet state (T₁). beilstein-journals.org This triplet state can then decay through various pathways, including phosphorescence and non-radiative decay processes. aip.orgnih.gov The environment, such as the solvent, can significantly influence the phosphorescence intensity and the nature of the emitting triplet state (nπ* vs. ππ*). aip.org In some cases, multiple triplet species, potentially corresponding to different rotational isomers (rotamers), have been observed. nih.govacs.org

Thermal Reactivity in Organic Transformations

α-Diketones are valuable synthons in organic synthesis. They can undergo various thermal reactions, including condensations and rearrangements. One notable reaction is the α-arylation of the diketone, where an aryl group is introduced at the carbon atom adjacent to a carbonyl group. This can be achieved using aryl halides in the presence of a copper catalyst. organic-chemistry.org

Decarbonylation Reactions of 1,2-Diketones

A characteristic reaction of certain 1,2-dicarbonyl compounds is decarbonylation, the loss of one or both carbonyl groups as carbon monoxide (CO). While specific studies on the decarbonylation of Ethanedione, bis(3-methylphenyl)- are not prevalent in the provided search results, related transformations in similar systems, such as the decarbonylation of 3,3-diaryl benzofuranones to synthesize triarylmethanes, highlight the potential for such reactivity. oregonstate.edu This type of reaction often proceeds under thermal conditions and can be facilitated by a base. oregonstate.edu

Mechanistic Studies of Key Organic Reactions

The synthesis of α-diketones themselves can be achieved through various methods, including the oxidation of alkynes. For instance, alkylarylalkynes and diarylalkynes can be converted to α-diketones using mercuric salts like mercuric nitrate (B79036) or mercuric triflate in the presence of water. nih.gov The proposed mechanism involves the formation of an α-mercurioketone intermediate, which is then further oxidized to the diketone. nih.gov

The reduction of α-diketones provides a route to 1,2-diols. For example, Ethanedione, bis(3-methylphenyl)- can be reduced to 1,2-bis(3-methylphenyl)-1,2-ethanediol (B14701840) using a reducing agent like sodium borohydride (B1222165) in an ethanol (B145695) solvent. evitachem.com This reaction proceeds via the transfer of hydride ions to the carbonyl carbons. evitachem.com

Nucleophilic Additions and Condensation Reactions

The electrophilic nature of the carbonyl carbons in ethanedione, bis(3-methylphenyl)- makes them primary targets for nucleophilic attack. youtube.com This fundamental reaction involves the addition of a nucleophile to one of the carbonyl groups, leading to the formation of a tetrahedral intermediate. youtube.com The stability and subsequent reaction pathway of this intermediate depend on the nature of the nucleophile and the reaction conditions.

Strong nucleophiles, such as Grignard reagents or organolithium compounds, readily add to the carbonyl groups. The initial addition forms an alkoxide intermediate, which upon subsequent protonation, yields an α-hydroxy ketone. Given the presence of two carbonyl groups, the reaction can potentially proceed further with the addition of a second equivalent of the nucleophile to the remaining carbonyl group, ultimately forming a diol after workup.

Condensation reactions, a cornerstone of organic synthesis, are also a feature of the reactivity of ethanedione, bis(3-methylphenyl)-. These reactions typically involve the reaction of the dione (B5365651) with a compound containing an active methylene (B1212753) group or with amines. For instance, in the presence of a base, it can react with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in a Knoevenagel-type condensation. The base abstracts a proton from the active methylene compound to generate a carbanion, which then acts as a nucleophile, attacking one of the carbonyl carbons of the dione. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.

Similarly, condensation with primary amines or hydrazines can lead to the formation of imines or hydrazones, respectively. If a diamine is used, a cyclocondensation reaction can occur, leading to the formation of heterocyclic structures. For example, reaction with o-phenylenediamine (B120857) can yield quinoxaline (B1680401) derivatives.

1,3-Dipolar Cycloaddition Reactions with Relevant Intermediates

1,3-Dipolar cycloadditions are powerful ring-forming reactions that involve the reaction of a 1,3-dipole with a dipolarophile to construct a five-membered heterocyclic ring. wikipedia.orgslideshare.net While ethanedione, bis(3-methylphenyl)- itself is not a 1,3-dipole, it can act as a dipolarophile, reacting with various 1,3-dipoles. The carbonyl groups in the dione can participate in these cycloadditions, although they are generally less reactive dipolarophiles than alkenes or alkynes, especially those substituted with electron-withdrawing groups. mdpi.com

The reaction involves the concerted or stepwise addition of the 1,3-dipole across one of the carbon-oxygen double bonds of the dione. nih.gov Examples of 1,3-dipoles that could potentially react with ethanedione, bis(3-methylphenyl)- include azomethine ylides, nitrones, and nitrile oxides. mdpi.comnih.gov For instance, the reaction with an azomethine ylide, often generated in situ, could lead to the formation of an oxazolidine (B1195125) ring system. mdpi.com The regioselectivity and stereoselectivity of these reactions are governed by factors such as frontier molecular orbital (FMO) theory, steric interactions, and the specific reaction conditions employed. wikipedia.org

Rearrangement Reactions (e.g., Benzilic Acid Rearrangement Context)

One of the most characteristic reactions of 1,2-diketones, including ethanedione, bis(3-methylphenyl)-, is the benzilic acid rearrangement. wikipedia.orgorganic-chemistry.org This rearrangement occurs when the dione is treated with a strong base, typically hydroxide (B78521) ion, to yield an α-hydroxy carboxylic acid. organic-chemistry.orgyoutube.com The reaction is named after the rearrangement of benzil to benzilic acid. wikipedia.org

The established mechanism for the benzilic acid rearrangement proceeds through the following steps: wikipedia.orgcambridge.orglibretexts.org

Nucleophilic Attack: A hydroxide ion attacks one of the electrophilic carbonyl carbons of ethanedione, bis(3-methylphenyl)- to form a tetrahedral alkoxide intermediate. cambridge.org

1,2-Aryl Migration: The key step involves the migration of one of the 3-methylphenyl groups from the carbon bearing the hydroxyl group to the adjacent carbonyl carbon. cambridge.org This is a 1,2-anionic rearrangement.

Proton Transfer: A rapid proton transfer from the newly formed carboxylic acid to the alkoxide results in a more stable carboxylate anion and an alcohol.

Acidification: Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final α-hydroxy carboxylic acid product, in this case, 2-hydroxy-2-(3-methylphenyl)-2-(3-methylphenyl)acetic acid.

The benzilic acid rearrangement can be viewed as an internal redox process where one carbonyl group is reduced to a hydroxyl group and the other is oxidized to a carboxylic acid. wikipedia.org The migratory aptitude of different groups has been studied, and generally, aryl groups migrate in preference to alkyl groups. wikipedia.org

Catalytic Transformations Involving Ethanedione, bis(3-methylphenyl)-

The reactivity of ethanedione, bis(3-methylphenyl)- can be further expanded and controlled through the use of various catalysts. Catalytic methods offer pathways to highly selective transformations, including stereoselective reductions and novel bond formations, that are often difficult to achieve through conventional stoichiometric reactions.

Asymmetric Transfer Hydrogenation (ATH) for Stereoselective Reductions

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of ketones to chiral alcohols. nih.govrsc.org This technique typically employs a chiral catalyst, a simple hydrogen donor (such as isopropanol (B130326) or a formic acid/triethylamine mixture), and a metal precursor, often from the platinum group metals like ruthenium or rhodium. rsc.org

In the context of ethanedione, bis(3-methylphenyl)-, ATH can be utilized to stereoselectively reduce one or both of the carbonyl groups. The reduction of one carbonyl group would lead to an α-hydroxy ketone with a newly formed stereocenter. The enantioselectivity of this process is dictated by the chiral ligand coordinated to the metal center. By carefully selecting the chiral catalyst, it is possible to favor the formation of one enantiomer of the resulting alcohol over the other.

The general mechanism of ATH involves the formation of a metal-hydride species from the hydrogen donor and the metal complex. The substrate, ethanedione, bis(3-methylphenyl)-, then coordinates to the metal center, and the hydride is transferred to one of the carbonyl carbons. The stereochemical outcome is determined by the facial selectivity of the hydride transfer, which is controlled by the chiral environment created by the ligand.

| Substrate | Catalyst System | Hydrogen Source | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Acetophenone (B1666503) Derivatives | [Ru(p-cymene)(l-Cl)Cl]2 and C2-symmetric bis(phosphinite) ligand | Isopropanol/KOH | Chiral Secondary Alcohols | Up to 99 | Up to 89 | researchgate.net |

| Racemic 3-aryl-1-indanones | (R,R)- or (S,S)-Ts-DENEB | HCO2H/Et3N | cis-3-arylindanols and unreacted 3-arylindanones | ~50 (Kinetic Resolution) | Excellent | nih.gov |

N-Heterocyclic Carbene (NHC)-Catalyzed Umpolung and Other Transformations

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts capable of mediating a wide array of chemical transformations. tcd.ienih.gov A key feature of NHC catalysis is their ability to induce "umpolung" or polarity reversal of functional groups. researchgate.net

In the context of ethanedione, bis(3-methylphenyl)-, NHC catalysis can open up novel reaction pathways. While aldehydes are the most common substrates for NHC-catalyzed umpolung, the principles can be extended to other carbonyl compounds. researchgate.net The NHC adds to one of the carbonyl carbons of the dione to form a Breslow-type intermediate. This intermediate effectively reverses the normal electrophilic character of the carbonyl carbon, making it nucleophilic.

This NHC-generated nucleophile can then participate in a variety of reactions. For instance, it could react with an external electrophile, such as an aldehyde or an imine, in a cross-coupling reaction. Alternatively, intramolecular reactions can occur. For example, the nucleophilic center could attack the second carbonyl group within the same molecule, potentially leading to the formation of cyclic products.

Theoretical and Computational Studies on Ethanedione, Bis 3 Methylphenyl

Quantum Chemical Calculations

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

No specific DFT studies on the electronic structure and reactivity of Ethanedione, bis(3-methylphenyl)- have been found in the reviewed literature. Such studies, if conducted, would typically involve calculations of optimized geometry, electronic energies, and reactivity descriptors like molecular electrostatic potential (MEP) and Fukui functions.

Ab Initio and Post-Hartree-Fock Methods

There are no available publications detailing the use of ab initio or post-Hartree-Fock methods to study Ethanedione, bis(3-methylphenyl)-. These methods, which provide a higher level of theory by including electron correlation, are computationally intensive and are applied to understand molecular properties with high accuracy.

Molecular Orbital Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) Theory for Reaction Pathway Prediction

A Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically reported for Ethanedione, bis(3-methylphenyl)-. This type of analysis is crucial for predicting the pathways of pericyclic reactions and understanding a molecule's nucleophilic and electrophilic nature.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

No studies utilizing Natural Bond Orbital (NBO) analysis to investigate intermolecular interactions involving Ethanedione, bis(3-methylphenyl)- were identified. NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within and between molecules.

Potential Energy Surface (PES) Mapping and Transition State Characterization

A search for literature on Potential Energy Surface (PES) mapping and the characterization of transition states for reactions involving Ethanedione, bis(3-methylphenyl)- yielded no results. This type of study is fundamental for determining reaction mechanisms, activation energies, and the stability of reaction intermediates.

Computational Insights into Spectroscopic Features

Theoretical and computational chemistry offers powerful tools for predicting and interpreting the spectroscopic properties of molecules. In the case of Ethanedione, bis(3-methylphenyl)-, also known as 3,3'-dimethylbenzil, computational methods can provide valuable insights into its nuclear magnetic resonance (NMR) spectra, vibrational spectra (infrared and Raman), and electronic absorption spectra (UV-Vis). These theoretical predictions are crucial for complementing experimental data, aiding in spectral assignments, and understanding the relationship between the molecular structure and its spectroscopic behavior. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are standard approaches for these purposes. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of computational chemistry in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.net For a molecule like Ethanedione, bis(3-methylphenyl)-, the chemical shifts are influenced by the electronic environment of each nucleus, which is determined by the arrangement of the tolyl groups and the central dicarbonyl moiety.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for Ethanedione, bis(3-methylphenyl)-, based on computational studies of analogous aromatic ketones. The values are illustrative and would be calculated using DFT with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethanedione, bis(3-methylphenyl)-

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~194.5 |

| Methyl (CH₃) | ~2.4 | ~21.3 |

| Aromatic C-H | ~7.3 - 7.9 | ~128.0 - 134.5 |

Note: The predicted chemical shifts are relative to a standard reference (e.g., TMS) and are influenced by the computational method and solvent model used.

Vibrational Spectroscopy (FT-IR and Raman)

Computational methods, particularly DFT, are extensively used to calculate the vibrational frequencies of molecules. researchgate.netresearchgate.net These calculations help in the assignment of experimental FT-IR and Raman spectra by providing a theoretical set of vibrational modes and their corresponding intensities. For Ethanedione, bis(3-methylphenyl)-, key vibrational modes would include the C=O stretching of the dicarbonyl group, C-H stretching and bending modes of the aromatic rings and methyl groups, and various C-C stretching modes within the rings.

Theoretical vibrational analysis of similar aromatic diketones has shown that the C=O stretching vibrations typically appear as strong bands in the IR spectrum. researchgate.net The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations.

Table 2: Selected Calculated Vibrational Frequencies for Ethanedione, bis(3-methylphenyl)-

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| C=O Symmetric Stretch | ~1680 | Strong | Weak |

| C=O Asymmetric Stretch | ~1665 | Strong | Strong |

| Aromatic C-H Stretch | ~3050 - 3100 | Medium | Strong |

| Methyl C-H Stretch | ~2920 - 2980 | Medium | Medium |

Note: Frequencies are hypothetical and based on calculations for structurally related molecules. Actual values depend on the level of theory and basis set.

Electronic Absorption Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netresearchgate.netmdpi.com For a conjugated system like Ethanedione, bis(3-methylphenyl)-, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of higher energy (shorter wavelength), involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. The n → π* transitions are generally of lower energy (longer wavelength) and involve the excitation of a non-bonding electron from an oxygen lone pair to an antibonding π* orbital of the carbonyl group.

Computational studies on similar aromatic ketones help in identifying the nature of these transitions, their corresponding excitation energies, and oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

Table 3: Predicted Electronic Transitions for Ethanedione, bis(3-methylphenyl)- (Calculated using TD-DFT)

| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) | Description |

|---|---|---|---|

| S₀ → S₁ | ~420 | ~0.01 | n → π* |

| S₀ → S₂ | ~260 | ~0.5 | π → π* |

Note: The predicted values are illustrative and are sensitive to the choice of functional (e.g., CAM-B3LYP is often used for charge-transfer excitations) and the inclusion of solvent effects in the calculation. nih.gov

Future Research Directions and Emerging Paradigms

In-depth Exploration of Mechanistic Pathways using Advanced Spectroscopic Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic techniques are instrumental in this endeavor. For example, the structures of novel benzil-hydrazone derivatives have been established using UV-Vis and IR spectroscopy, with single-crystal X-ray diffraction providing definitive structural confirmation. nih.gov

In-situ monitoring techniques, such as real-time mass spectrometry (MS), allow for the continuous tracking of reaction progress. This has been successfully applied in automated continuous reactors to optimize reaction conditions, such as in the amidation of methyl nicotinate. advion.com Such techniques provide valuable kinetic data and can help identify transient intermediates, offering a more complete picture of the reaction pathway. The combination of experimental data from these techniques with computational modeling provides a powerful synergistic approach to mechanistic discovery.

Predictive Computational Chemistry for Rational Design of New Reactions

Computational chemistry has become an indispensable tool for predicting molecular structures, reactivities, and reaction outcomes. walshmedicalmedia.com Methods like Density Functional Theory (DFT) are widely used to calculate electronic structures and potential energy surfaces, which helps in understanding chemical stability and interpreting experimental results. walshmedicalmedia.comnih.gov

For diaryl ketone synthesis, DFT studies have been employed to elucidate the role of noncovalent interactions, such as π-π stacking and C-H···π interactions, in controlling the stereochemistry of asymmetric hydrogenation reactions. researcher.life Computational mechanistic studies have also been vital in understanding the stereocontrol in the synthesis of chiral α,α-diarylketones, revealing the crucial roles of C-H/π and π-π interactions. nih.gov

The use of machine learning and artificial intelligence is an emerging trend in this area. github.io These data-driven models can be trained on large datasets to predict reaction yields, screen compound libraries for desired properties, and even assist in the design of new catalysts. walshmedicalmedia.comgithub.io By filtering potential candidates computationally, experimental efforts can be focused on the most promising options, accelerating the discovery process. walshmedicalmedia.comnih.gov

Integration with Flow Chemistry and Automated Synthesis for Scalable Research

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling. amidetech.com The synthesis of various organic molecules, including heterocyclic compounds derived from diketones, has been successfully demonstrated in continuous-flow reactors. research.csiro.auuc.pt For instance, the multi-step flow synthesis of quinoxaline (B1680401) derivatives has been reported, which notably avoids the isolation of potentially explosive diazoketone intermediates. uc.pt

Automated synthesis platforms, often integrated with flow reactors and in-line analytical tools, are revolutionizing chemical research. advion.com These systems can perform reactions, monitor their progress, and even self-optimize the reaction conditions based on predefined goals. advion.com An automated fast-flow peptide synthesis (AFPS) instrument, for example, demonstrates the power of this technology by rapidly producing long peptide chains. amidetech.com The application of such automated systems to the synthesis and optimization of diaryl α-diketones and their derivatives will undoubtedly accelerate research and development in this area, enabling high-throughput screening of reaction conditions and catalysts for scalable production.

Table of Mentioned Compounds

| Compound Name |

| Ethanedione, bis(3-methylphenyl)- |

| Quinoxalines |

| Imidazoles |

| 1,3-Diketones |

| α,β-Unsaturated diaryl ketones |

| Benzil-hydrazone |

| Methyl nicotinate |

| Diazoketones |

Interactive Data Tables

Table 1: Synthetic Methodologies for Diaryl α-Diketones

| Methodology | Key Features | Catalyst/Reagents | Reference |

|---|---|---|---|

| Iodine-catalyzed oxidative carbonylation | Metal-free, sustainable | Iodine, tert-butyl hydroperoxide | nih.gov |

| Oxidation of alkynes with mercuric salts | Specific to nitrate (B79036) and triflate salts | Hg(NO₃)₂·H₂O or Hg(OTf)₂ | acs.org |

| Wacker-type oxidation of alkynes | Uses molecular oxygen as oxidant | PdBr₂, CuBr₂ | acs.org |

| Palladium-catalyzed α-arylation and C-C cleavage | Good functional group tolerance | Palladium catalyst | researcher.life |

| Visible light/phosphoric acid catalysis | Enantioselective synthesis | Phosphoric acid | nih.gov |

Table 2: Emerging Technologies in Diaryl α-Diketone Research

| Technology | Application | Key Benefits | Reference |

|---|---|---|---|

| Advanced Spectroscopy (X-ray, MS) | Mechanistic investigation and structural elucidation | Provides detailed structural and kinetic data | nih.govadvion.com |

| Computational Chemistry (DFT) | Predicting reactivity and designing catalysts | Reduces experimental effort, provides mechanistic insight | researcher.lifenih.govwalshmedicalmedia.com |

| Flow Chemistry | Scalable and safe synthesis | Improved control, safety, and scalability | amidetech.comuc.pt |

| Automated Synthesis | High-throughput screening and optimization | Accelerates research, enables self-optimization | advion.comamidetech.com |

Q & A

Q. What are the recommended synthetic routes for preparing bis(3-methylphenyl)ethanedione, and what reaction conditions are critical for optimizing yield?

Bis(3-methylphenyl)ethanedione can be synthesized via oxidation of the corresponding diol or diketone precursor. A common method involves the condensation of 3-methylacetophenone derivatives under oxidative conditions, such as using iodine or selenium dioxide in acetic acid . Reaction temperature (80–120°C) and stoichiometric control of the oxidizing agent are critical to avoid over-oxidation byproducts. Purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>95%). Confirm intermediate steps using thin-layer chromatography (TLC) with UV detection .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing bis(3-methylphenyl)ethanedione?

- NMR Spectroscopy : H and C NMR can confirm the ethanedione core and 3-methylphenyl substituents. Aromatic protons appear as multiplet signals (δ 6.8–7.4 ppm), while the diketone carbonyl groups resonate at δ 195–205 ppm in C NMR .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry verifies molecular ion peaks (e.g., [M+H] at m/z 265) and detects impurities .

- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemical ambiguities and confirms bond lengths (C=O ~1.21 Å) .

Q. What are the key physicochemical properties (e.g., solubility, thermal stability) of bis(3-methylphenyl)ethanedione relevant to experimental design?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Use sonication or heating (40–60°C) to enhance dissolution .

- Thermal Stability : Decomposition onset occurs at ~300°C (TGA data). Store at 2–8°C in inert atmospheres to prevent diketone degradation .

- Melting Point : Reported range: 145–148°C (varies with crystallinity; DSC recommended for precise measurement) .

Advanced Research Questions

Q. How can bis(3-methylphenyl)ethanedione be utilized in the development of phosphorescent materials for OLEDs?

Bis(3-methylphenyl)ethanedione derivatives act as ligands in binuclear Pt(II) complexes, enabling red phosphorescence. Key steps:

- Coordination Chemistry : React with PtCl in THF under nitrogen to form Pt(ligand) complexes. Monitor reaction progress via UV-Vis (absorption at 450–500 nm) .

- Photophysical Characterization : Measure photoluminescence quantum yield (PLQY) using integrating spheres. Optimize emission efficiency (>15%) by tuning ligand substituents .

- Device Fabrication : Spin-coat complexes onto ITO substrates for solution-processed OLEDs. Evaluate luminance (>1000 cd/m) and external quantum efficiency (EQE >5%) .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of bis(3-methylphenyl)ethanedione?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., using B3LYP/6-31G*) to predict charge-transfer behavior. Compare with experimental UV-Vis spectra for validation .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions. Focus on π-stacking interactions between aromatic rings .

- TD-DFT : Predict excited-state properties for OLED applications, such as triplet-state lifetimes and spin-orbit coupling effects .

Q. How can researchers resolve contradictions in reported thermal decomposition pathways and stability data?

- Controlled Atmosphere Studies : Perform TGA-MS under nitrogen vs. oxygen to identify decomposition products (e.g., CO, CO) .

- Isolation of Intermediates : Use preparative GC or column chromatography to isolate degradation byproducts (e.g., 3-methylbenzoic acid) for structural confirmation .

- Kinetic Analysis : Apply the Kissinger method to DSC data to calculate activation energies () and compare with literature values .

Methodological Notes

- Synthesis Optimization : Vary reaction solvents (e.g., toluene vs. DMF) to assess yield differences. Use DOE (Design of Experiments) for factorial analysis .

- Data Validation : Cross-reference NMR shifts with analogous compounds (e.g., 4,4′-dimethylbenzil ).

- Advanced Applications : Explore bis(3-methylphenyl)ethanedione as a precursor for macrocyclic ligands or catalysts in xanthene synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.